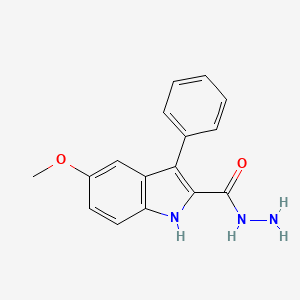
5-Methoxy-3-phenyl-1h-indole-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-3-phenyl-1h-indole-2-carbohydrazide is a synthetic organic compound belonging to the indole family. Indoles are significant due to their presence in many natural products and pharmaceuticals. This compound, characterized by a methoxy group at the 5-position, a phenyl group at the 3-position, and a carbohydrazide group at the 2-position, is of interest for its potential biological activities and applications in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3-phenyl-1h-indole-2-carbohydrazide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced through methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Carbohydrazide Group: The carbohydrazide group is introduced by reacting the indole derivative with hydrazine hydrate under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the carbohydrazide group, potentially converting it to an amine.
Substitution: Electrophilic substitution reactions are common in the indole ring, especially at the 3-position, due to the electron-rich nature of the indole nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Products include 5-methoxy-3-phenyl-1h-indole-2-carboxylic acid.
Reduction: Products include 5-methoxy-3-phenyl-1h-indole-2-carbohydrazine.
Substitution: Products vary depending on the electrophile used, such as 5-methoxy-3-phenyl-1h-indole-2-bromo-carbohydrazide.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-Methoxy-3-phenyl-1h-indole-2-carbohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound is studied for its potential pharmacological properties. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory effects .
Medicine
In medicine, research focuses on its potential as a therapeutic agent. The compound’s ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases like cancer and viral infections .
Industry
Industrially, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.
Mecanismo De Acción
The mechanism of action of 5-Methoxy-3-phenyl-1h-indole-2-carbohydrazide involves its interaction with specific molecular targets. The indole nucleus can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
5-Methoxy-2-phenyl-1h-indole: Lacks the carbohydrazide group, making it less versatile in terms of chemical reactivity.
3-Phenyl-1h-indole-2-carbohydrazide: Lacks the methoxy group, which may affect its biological activity and solubility.
5-Methoxy-3-phenyl-1h-indole-2-carboxylic acid:
Uniqueness
5-Methoxy-3-phenyl-1h-indole-2-carbohydrazide is unique due to the presence of both the methoxy and carbohydrazide groups. This combination enhances its chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
105492-14-6 |
|---|---|
Fórmula molecular |
C16H15N3O2 |
Peso molecular |
281.31 g/mol |
Nombre IUPAC |
5-methoxy-3-phenyl-1H-indole-2-carbohydrazide |
InChI |
InChI=1S/C16H15N3O2/c1-21-11-7-8-13-12(9-11)14(10-5-3-2-4-6-10)15(18-13)16(20)19-17/h2-9,18H,17H2,1H3,(H,19,20) |
Clave InChI |
JVFXTYJLLCMWIP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)NC(=C2C3=CC=CC=C3)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



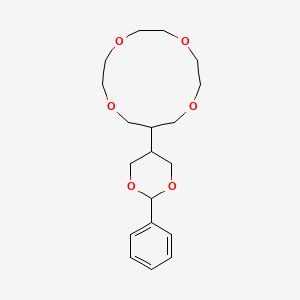
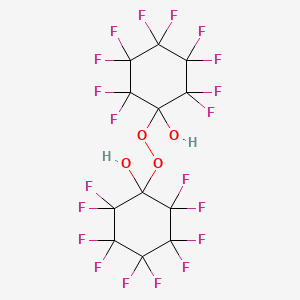
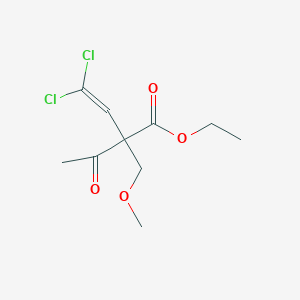
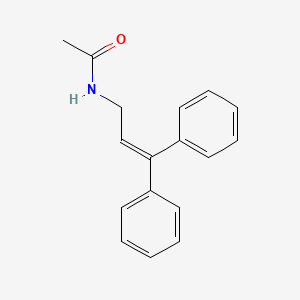


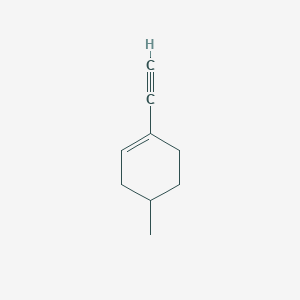

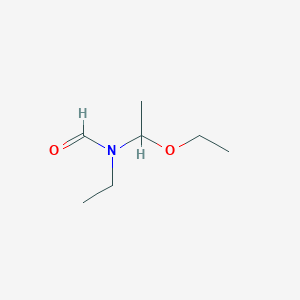
![Benzaldehyde, 3-[4-(bromomethyl)phenoxy]-4-methoxy-](/img/structure/B14332615.png)
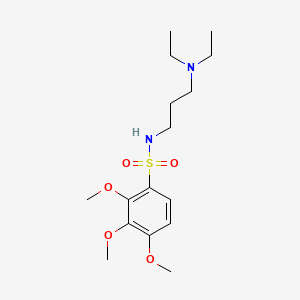
![3,6-Bis(4-methylphenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione](/img/structure/B14332626.png)
![12-[(3-Benzoyl-4-chlorobenzene-1-sulfonyl)amino]dodecanoic acid](/img/structure/B14332631.png)
